molecular formula C10H20O2 B1662013 Butyl 2-methylvalerate CAS No. 6297-41-2

Butyl 2-methylvalerate

Cat. No.: B1662013
CAS No.: 6297-41-2
M. Wt: 172.26 g/mol
InChI Key: FMVUGLMJUHFPSJ-UHFFFAOYSA-N
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Description

Butyl 2-methylvalerate, also known as butyl 2-methylpentanoate, is an organic compound with the molecular formula C10H20O2. It is a colorless to almost colorless liquid with a fruity, floral aroma. This ester is commonly used in the fragrance and flavor industry due to its pleasant scent and taste .

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyl 2-methylvalerate can be synthesized through the esterification of 2-methylvaleric acid with butanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the removal of water, which drives the reaction towards ester formation.

Industrial Production Methods: In an industrial setting, the esterification process is scaled up using continuous reactors. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Types of Reactions:

    Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base catalyst to yield 2-methylvaleric acid and butanol.

    Oxidation: The ester can be oxidized under strong conditions to produce corresponding carboxylic acids and alcohols.

    Reduction: Reduction of this compound can lead to the formation of alcohols.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Hydrolysis: 2-Methylvaleric acid and butanol.

    Oxidation: Carboxylic acids and alcohols.

    Reduction: Alcohols

Scientific Research Applications

Butyl 2-methylvalerate has several applications in scientific research:

Mechanism of Action

The mechanism of action of butyl 2-methylvalerate involves its interaction with olfactory receptors, which are responsible for detecting odors. The ester binds to these receptors, triggering a signal transduction pathway that results in the perception of its characteristic fruity and floral aroma. Additionally, its interactions with enzymes and other molecular targets are being studied to understand its potential biological effects .

Comparison with Similar Compounds

    Butyl acetate: Another ester with a fruity aroma, commonly used in the fragrance industry.

    Ethyl butyrate: Known for its pineapple-like scent, used in flavorings and fragrances.

    Isoamyl acetate: Has a banana-like odor, widely used in the food and beverage industry.

Uniqueness: Butyl 2-methylvalerate is unique due to its specific combination of a fruity and floral aroma, which makes it particularly valuable in creating complex fragrance and flavor profiles. Its chemical structure also allows for specific interactions with olfactory receptors, distinguishing it from other esters .

Properties

IUPAC Name

butyl 2-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-4-6-8-12-10(11)9(3)7-5-2/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMVUGLMJUHFPSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(C)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70863740
Record name Pentanoic acid, 2-methyl-, butyl ester
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Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6297-41-2
Record name Butyl 2-methylpentanoate
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Record name Butyl 2-methylpentanoate
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Record name Butyl 2-methylvalerate
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Record name Pentanoic acid, 2-methyl-, butyl ester
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Record name Pentanoic acid, 2-methyl-, butyl ester
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Record name Butyl 2-methylvalerate
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Record name BUTYL 2-METHYLPENTANOATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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